![molecular formula C14H23NO6 B1290096 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid CAS No. 886362-27-2](/img/structure/B1290096.png)
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
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Description
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid is a chemical compound with the molecular formula C14H23NO6 . It is also known by other names such as 8-N-Boc-amino-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid is characterized by the presence of a spirocyclic ring system, an amino group, and a carboxylic acid group . The compound has a molecular weight of 301.34 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 470.2±45.0 °C at 760 mmHg, and a flash point of 238.2±28.7 °C . It has a molar refractivity of 73.5±0.4 cm3, and a molar volume of 241.0±5.0 cm3 . The compound has 7 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research where it serves as a building block for the synthesis of complex peptides. The Boc (tert-butoxycarbonyl) group in the compound is particularly useful for protecting the amino group during peptide synthesis, allowing for the selective deprotection and coupling of amino acids .
Pharmaceutical Intermediate
As an intermediate in pharmaceutical synthesis, this spirocyclic compound can be used to create novel pharmacophores. Its unique structure may impart desirable pharmacokinetic properties to the resulting drugs, such as increased membrane permeability or metabolic stability .
Material Science
In material science, the compound’s rigid backbone can be incorporated into polymers to enhance their mechanical strength or to create novel polymer architectures. This could lead to the development of new materials with specific properties like biodegradability or elasticity .
Bioconjugation
The compound’s functional groups make it suitable for bioconjugation applications. It can be used to link biomolecules to various surfaces or to each other, which is valuable in creating targeted drug delivery systems or diagnostic tools .
Organic Synthesis
In organic synthesis, this compound can act as a chiral auxiliary or a scaffold. Its spirocyclic structure can induce chirality in resulting molecules, which is crucial for the synthesis of enantiomerically pure substances .
Chemical Biology
Chemical biologists can use this compound to probe the function of biological systems. By incorporating it into small molecules that interact with proteins or nucleic acids, researchers can study the biological activity and interactions within cells .
Catalysis
The compound can be used in catalysis to influence reaction pathways. Its structure could be part of a catalyst system that enhances the rate or selectivity of chemical reactions, which is beneficial in green chemistry applications .
properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-12(2,3)21-11(18)15-13(10(16)17)4-6-14(7-5-13)19-8-9-20-14/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEUODXDPTZPSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2(CC1)OCCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624570 |
Source
|
Record name | 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886362-27-2 |
Source
|
Record name | 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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